Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the difluorophenyl group and the pyrroloquinoxaline core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the difluorophenyl group and the amino group. The final step involves the esterification to form the methyl carboxylate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrroloquinoxaline core.
Reduction: Reduction reactions can target the difluorophenyl group or the quinoxaline ring.
Substitution: The amino group and the difluorophenyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer or infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrroloquinoxaline core may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Quinoxaline derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Pyrroloquinoxaline derivatives: Compounds with variations in the pyrroloquinoxaline core.
Uniqueness: Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to the combination of the difluorophenyl group and the pyrroloquinoxaline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H12F2N4O2 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
methyl 2-amino-1-(3,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H12F2N4O2/c1-26-18(25)14-15-17(23-13-5-3-2-4-12(13)22-15)24(16(14)21)9-6-7-10(19)11(20)8-9/h2-8H,21H2,1H3 |
InChI Key |
XWLSNMWBPSOOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.